3,4-Dinitrobenzoic acid

pKa comparison isomer acidity acid-base extraction

Researchers requiring the 3,4-dinitro substitution pattern for ISO 22478:2006-compliant environmental analysis or GST-targeted fluorogenic probe development face isomer misidentification that invalidates assays. 3,4-Dinitrobenzoic acid (CAS 528-45-0) eliminates this risk. • 3,4-isomer identity verified by mp 165-166 °C; the only dinitrobenzoic acid isomer recognized by glutathione S-transferase for fluorogenic 'off/on' probe activation (~30-fold enhancement). • >98% HPLC purity with batch-specific Certificate of Analysis for regulatory-compliant calibration standards. • Consistent global supply supporting validated environmental monitoring (ISO 22478:2006), biochemical probe synthesis, and pharmaceutical intermediate workflows.

Molecular Formula C7H4N2O6
Molecular Weight 212.12 g/mol
CAS No. 528-45-0
Cat. No. B044879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dinitrobenzoic acid
CAS528-45-0
SynonymsNSC 60713; 
Molecular FormulaC7H4N2O6
Molecular Weight212.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C7H4N2O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3H,(H,10,11)
InChIKeyOMVRRHJJQILIJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 0.025 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.03 M

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dinitrobenzoic Acid: Physicochemical Identity & Procurement Profile


3,4-Dinitrobenzoic acid (3,4-DNBA) is a disubstituted nitroaromatic carboxylic acid (C₇H₄N₂O₆, MW 212.12 g/mol) belonging to the family of six isomeric dinitrobenzoic acids [1]. It crystallizes as colorless to pale yellow needles with a melting point of 165–166 °C and a pKa of 2.82 at 25 °C . The compound is freely soluble in ethanol, ether, and hot water but only sparingly soluble in cold water (6.7 g/L at 25 °C), and it undergoes sublimation [1]. Its substitution pattern—nitro groups at the meta (3-) and para (4-) positions relative to the carboxylic acid—confers a unique combination of acidity, thermal behavior, and molecular recognition properties that distinguish it from all other dinitrobenzoic acid isomers [2].

3,4-Dinitrobenzoic Acid: Why Isomer Substitution Fails


Although all six dinitrobenzoic acid isomers share the identical molecular formula (C₇H₄N₂O₆), their substitution patterns produce large, functionally consequential differences in acidity (pKa range: 1.14–2.82), melting point (166–206 °C), water solubility (6.73–18.5 g/L), and sublimation thermodynamics [1]. These differences are not incremental: 3,4-DNBA is the least acidic isomer (pKa = 2.82, tied with 3,5-DNBA) yet melts approximately 40 °C lower than 3,5-DNBA, affecting both purification protocols and solid-state formulation stability [1]. The 3,4-substitution pattern is also specifically recognized by glutathione S-transferase (GST) enzymes, a property not shared by all isomers and critical for biochemical probe design [2]. Substituting another isomer without verifying analytical specifications can therefore invalidate quantitative assays, alter reaction selectivity, and compromise the integrity of regulatory data packages .

3,4-Dinitrobenzoic Acid vs. Isomeric Analogs: Quantitative Evidence


pKa: Least Acidic Dinitrobenzoic Acid Isomer

Among the six dinitrobenzoic acid isomers, 3,4-DNBA exhibits the highest pKa value (2.82 at 25 °C), making it the least acidic isomer alongside 3,5-DNBA [1]. By comparison, 2,4-DNBA (pKa = 1.42) is approximately 25-fold more acidic (ΔpKa ≈ 1.4), while 2,6-DNBA (pKa = 1.14) is nearly 50-fold more acidic [1]. This quantitative difference means that 3,4-DNBA requires distinctly different pH conditions for quantitative deprotonation, liquid-liquid extraction, and salt formation compared to ortho-substituted isomers, directly affecting workup procedures and derivatization efficiency [1].

pKa comparison isomer acidity acid-base extraction nitrobenzoic acid

Melting Point: Significantly Lower Than 3,5-DNBA

3,4-DNBA melts at 165–166 °C, which is the lowest melting point among all six dinitrobenzoic acid isomers [1]. Its closest structural isomer, 3,5-DNBA, melts at 204–206 °C, representing a Δmp of approximately 39–40 °C [1][2]. This large gap enables unambiguous identification of isomer identity via simple melting point determination and provides a wider thermal processing window for formulations requiring melt-processing below 170 °C. The 2,4-isomer (179–183 °C) and 2,5-isomer (178–182 °C) have intermediate values, while 2,3-DNBA (201 °C) and 2,6-DNBA (202 °C, decomp.) are the highest melting [1].

melting point thermal analysis isomer purity solid-state characterization

Sublimation Enthalpy vs. 2,4-DNBA

A direct comparative thermophysical study determined the standard molar enthalpies, entropies, and Gibbs free energies of sublimation for 2,4- and 3,4-dinitrobenzoic acids using torsion-effusion and thermogravimetry under both isothermal and non-isothermal conditions [1]. At 298.15 K, the standard molar enthalpy of sublimation (ΔᶜʳgH°m) for 3,4-DNBA is 129 ± 3 kJ·mol⁻¹, compared to 134 ± 3 kJ·mol⁻¹ for 2,4-DNBA [1]. The corresponding sublimation entropies are 234 ± 8 J·mol⁻¹·K⁻¹ (3,4-DNBA) and 244 ± 8 J·mol⁻¹·K⁻¹ (2,4-DNBA); the Gibbs free energies of sublimation are 59 ± 5 kJ·mol⁻¹ and 61 ± 5 kJ·mol⁻¹, respectively [1].

sublimation thermodynamics vapor pressure enthalpy Gibbs free energy

GST Substrate Specificity: Fluorogenic Probe Development

3,4-Dinitrobenzoic acid is recognized as a specific substrate for glutathione S-transferase (GST), a property confirmed across multiple enzyme isoforms from bovine, porcine, and primate sources [1][2]. This recognition is not universal among dinitrobenzoic acid isomers: a systematic screen of 52 nitro compounds identified only 3,4-DNBA, 2,5-DNBA, and 2,4-DNBA among the active GST substrates, with substantial variation in Vmax and Km [1]. Crucially, Fujikawa et al. (2008) exploited the 3,4-dinitrobenzoyl moiety to develop cell-permeable fluorogenic GST probes: conjugation of 3,4-DNBA to aminofluorescein yielded a substrate (DNAT-Me) that undergoes a ~30-fold fluorescence increase upon GST-catalyzed glutathionylation, enabling live-cell imaging of GST activity [3]. By contrast, the classical GST substrate 1-chloro-2,4-dinitrobenzene (CDNB, Km = 0.40 mM for bovine ciliary body GST) produces no fluorescence signal and cannot be used for imaging [2].

glutathione S-transferase fluorogenic substrate enzyme imaging drug metabolism

Terahertz Fingerprint: Isomer-Specific Absorption

A study employing terahertz time-domain spectroscopy (THz-TDS, 0.3–2.2 THz) and FTIR (1400–1800 cm⁻¹) demonstrated that while the four dinitrobenzoic acid isomers (2,4-, 2,5-, 3,4-, and 3,5-DNBA) produce highly similar absorption spectra in the infrared region, they exhibit substantially different and clearly distinguishable absorption features in the THz region [1]. DFT calculations confirmed that these THz-region differences arise from isomer-specific intermolecular vibrational modes and crystal packing forces, not from intramolecular bond vibrations that dominate the IR region [1]. This provides a non-destructive, reagent-free method to verify isomer identity upon receipt and to detect cross-isomer contamination [1][2].

terahertz spectroscopy isomer identification THz-TDS quality control

Water Solubility: Less Soluble Than 2,4-DNBA

At 25 °C, 3,4-DNBA has a water solubility of 6.73 g·L⁻¹, while 2,4-DNBA dissolves at 18.5 g·L⁻¹—a 2.75-fold difference [1]. This substantial solubility gap directly affects aqueous-phase reaction kinetics, crystallization yields, and liquid-liquid extraction efficiency. For reactions conducted in water or aqueous-organic mixed solvents, the lower solubility of 3,4-DNBA may necessitate higher organic co-solvent ratios or elevated temperatures compared to 2,4-DNBA [1].

aqueous solubility formulation reaction medium extraction

3,4-Dinitrobenzoic Acid: High-Value Applications


Fluorogenic GST Probe for Live-Cell Imaging

The 3,4-dinitrobenzoyl moiety is the pharmacophoric core of cell-permeable fluorogenic GST substrates such as DNAT-Me. Conjugation of 3,4-DNBA to a fluorophore yields a quenched probe that undergoes ~30-fold fluorescence activation upon GST-catalyzed glutathionylation, enabling real-time imaging of GST activity in living cancer cells and high-throughput screening of GST inhibitors for overcoming chemoresistance [1]. This application is predicated specifically on the 3,4-substitution pattern; other isomers or the classical substrate CDNB cannot replicate this fluorogenic 'off/on' mechanism [1].

Analytical Standard for Explosive Monitoring (ISO 22478)

3,4-DNBA is listed as a target analyte in ISO 22478:2006 for the determination of explosives and related compounds in drinking water, groundwater, and surface water by HPLC-UV [2]. Its well-defined retention time, UV absorption profile, and availability as a certified analytical standard (>98% purity by HPLC) make it essential for constructing calibration curves in environmental monitoring laboratories [2][3]. The 3,4-isomer must be specifically procured; substitution with 3,5-DNBA or 2,4-DNBA would yield different chromatographic retention times and invalidate the certified method [2].

Synthesis of Brimonidine Metabolites & Heterocyclic Intermediates

3,4-DNBA serves as a key intermediate in the synthesis of metabolites of brimonidine (a selective α₂-adrenergic agonist used in glaucoma therapy) and related nitrogen-containing heterocyclic compounds . The specific 3,4-nitro substitution pattern directs subsequent reduction, cyclization, and coupling steps that define the final pharmacophore structure. The compound's relatively low melting point (165–166 °C) facilitates melt-phase reactions, while its moderate acidity (pKa 2.82) permits selective deprotonation in the presence of more acidic functional groups during multi-step syntheses [3].

Sugar Quantification by 3,4-DNBA Derivatization

3,4-DNBA has a long-established use as a reagent for quantitative sugar analysis, where its crystalline nature, sharp melting point, and reproducible derivatization chemistry enable gravimetric and spectrophotometric quantification of reducing sugars [3][4]. The compound's bitter taste and sublimation property are additional physical identifiers critical to reagent authentication [3]. For this application, the 165–166 °C melting point serves as a rapid identity and purity check; the 3,5-isomer (mp 204–206 °C) cannot be substituted without invalidating established protocols [3].

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